Allyl 2-acetylacetoacetate

Description

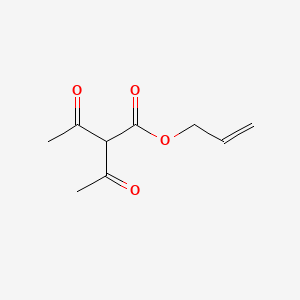

Allyl 2-acetylacetoacetate (CAS: 30926-51-3) is an allyl ester derivative of 2-acetylacetoacetic acid. It is characterized by the presence of both acetyl and keto functional groups, which confer unique reactivity and applications in organic synthesis and industrial chemistry. Key identifiers include:

- Synonyms: Allyl 2-acetyl-3-oxobutanoate, prop-2-enyl 2-acetyl-3-oxobutanoate .

- InChIKey: VYYXNEFTRUNFCV-UHFFFAOYSA-N .

- Regulatory Compliance: Subject to REACH and TSCA regulations, emphasizing its industrial relevance and safety requirements .

The compound is commercially available through multiple suppliers, reflecting its utility as a precursor in polymer chemistry, fragrance production, and pharmaceutical intermediates .

Properties

CAS No. |

30926-51-3 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

prop-2-enyl 2-acetyl-3-oxobutanoate |

InChI |

InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |

InChI Key |

VYYXNEFTRUNFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Allyl 2-acetylacetoacetate typically involves the esterification of acetoacetic acid with allyl alcohol in the presence of a catalyst. The reaction is carried out by heating the mixture to a temperature range of 95 to 100°C until the allyl alcohol refluxes. The reaction is monitored using thin-layer chromatography (TLC) and usually takes 2 to 3 days . After the reaction is complete, excess allyl alcohol is removed by reduced-pressure distillation at 75 to 80°C , followed by another distillation to collect the desired product at 105 to 110°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The industrial method also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Allyl 2-acetylacetoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Allyl 2-acetylacetoacetate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of Allyl 2-acetylacetoacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with cellular components, influencing biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Allyl 2-acetylacetoacetate with four structurally related allyl esters, highlighting molecular formulas, substituents, and toxicity profiles:

Reactivity and Functional Group Analysis

- This compound: The β-ketoester moiety enables keto-enol tautomerism and participation in Claisen condensations, making it valuable for synthesizing heterocycles and complex organic molecules .

- Allyl Phenoxyacetate: The phenoxy group enhances stability against hydrolysis compared to aliphatic esters but reduces nucleophilic reactivity at the ester carbonyl .

Research Findings and Key Observations

- Metabolism : Allyl esters (e.g., allyl acetate) are metabolized in rats to 3-hydroxypropylmercapturic acid, excreted in urine, indicating a shared metabolic pathway .

- Synthetic Utility: β-Ketoesters like this compound are pivotal in synthesizing α-amino acids and nitromethanes, as demonstrated in methodologies from Organic Syntheses (1939) and European Journal of Organic Chemistry (2009) .

Biological Activity

Allyl 2-acetylacetoacetate (AA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of AA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from acetoacetic acid and allyl alcohol. Its molecular formula is , and it possesses a characteristic allyl group that may contribute to its biological activities. The compound's structure enables various interactions with biological molecules, which can lead to diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of AA has been attributed to several mechanisms:

- Antioxidant Activity : AA exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies have indicated that AA possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death.

- Anti-inflammatory Properties : AA has been shown to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : AA acts as an inhibitor of specific enzymes involved in metabolic pathways, which can influence processes such as lipid metabolism and energy production.

In Vitro Studies

In vitro studies have demonstrated that AA can inhibit the growth of various cancer cell lines. For instance, a study reported that AA reduced the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value for this effect was determined to be around 25 µM, indicating a potent anti-cancer activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Reactive oxygen species |

In Vivo Studies

Animal studies have further corroborated the potential therapeutic effects of AA. In a murine model of inflammation, administration of AA significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory properties.

Case Study Example :

A recent study investigated the effects of AA on diabetic rats. The results showed that treatment with AA improved glycemic control and reduced markers of oxidative stress in the liver and kidneys.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of AA. Toxicity studies indicate that at high doses, AA may cause liver and kidney damage in animal models. Long-term exposure studies are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for allyl 2-acetylacetoacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of acetylacetoacetic acid with allyl alcohol under acid catalysis. Reaction optimization includes temperature control (e.g., 60–80°C) to minimize side reactions like transesterification. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to hydrolysis. For para-substituted derivatives (e.g., phenyl allylacetates), protocols involve allylation of acetylacetoacetate salts with allyl halides in aprotic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (acetyl C=O), with allyl C=C absorption near 1640 cm⁻¹ .

- NMR : In H NMR, allyl protons appear as a triplet (~δ 4.6–5.0 ppm), while the acetyl group resonates as a singlet (~δ 2.3 ppm). C NMR confirms ester (δ ~165–170 ppm) and ketone (δ ~200 ppm) carbons .

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to resolve volatile derivatives; molecular ion peaks at m/z 184 (CHO) are diagnostic .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer : The compound is prone to hydrolysis and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) show <5% degradation over 6 months when stored correctly. Avoid exposure to moisture or acidic/basic environments during handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Tsuji-Trost allylic substitution reactions?

- Methodological Answer : The allyl group acts as a π-allyl ligand in Pd-catalyzed reactions. Key steps: (1) Oxidative addition of Pd(0) to the allyl ester, forming a Pd(II)-allyl complex; (2) Nucleophilic attack by sulfinates or other nucleophiles at the less substituted allylic position. Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF) and ligand choice (e.g., PPh vs. bidentate ligands). Monitor intermediates via P NMR for Pd-ligand interactions .

Q. How can computational methods (e.g., DFT) predict regioselectivity in this compound-derived reactions?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G(d)) calculates transition-state energies for allylic substitutions. For example, the lower energy barrier for nucleophilic attack at the terminal allylic carbon vs. internal positions aligns with experimental regioselectivity. Solvent effects (e.g., PCM models) refine accuracy. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. What strategies resolve contradictions in reported kinetic data for this compound oxidation pathways?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., β-fragmentation vs. allylic isomerization during oxidation). Use time-resolved FTIR or EPR to track radical intermediates. For example, allyl hydroperoxides form via autoxidation (initiated by light or metal ions), while β-fragmentation dominates under thermal stress (>80°C). Compare Arrhenius plots across studies to identify temperature-dependent pathway shifts .

Q. How do steric and electronic effects of substituents on the acetylacetoacetate core influence biological activity or catalytic applications?

- Methodological Answer : Para-substituted phenyl groups (e.g., p-NO, p-OCH) alter electron density at the carbonyl, modulating reactivity in enzyme inhibition or metal coordination. For example, electron-withdrawing groups enhance electrophilicity, improving binding to serine hydrolases. Use Hammett σ constants to correlate substituent effects with activity trends. X-ray crystallography of enzyme-inhibitor complexes provides structural validation .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for this compound synthesis, and how can these be reconciled?

- Methodological Answer : Variations arise from differences in allyl halide purity, solvent drying methods, or catalyst loading. For reproducibility:

- Standardize allyl bromide/chloride sources (≥99% purity).

- Pre-dry solvents over molecular sieves.

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of acetylacetoacetic acid to allyl halide).

- Cross-validate yields using internal standards (e.g., triphenylmethane in GC) .

Experimental Design Considerations

Q. What controls are essential when testing this compound in mutagenicity assays, given structural analogs’ alkylating potential?

- Methodological Answer : Include positive controls (e.g., allyl bromide) and negative controls (solvent-only). Assess direct vs. metabolic activation using S9 liver fractions. Monitor DNA adduct formation via P-postlabeling or LC-MS/MS. Address false positives from residual allyl halides by rigorous purification (e.g., Kugelrohr distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.